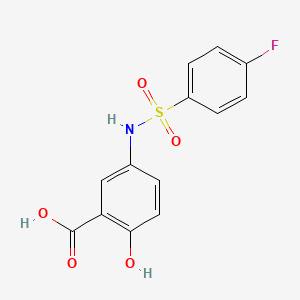

5-(4-FLUOROBENZENESULFONAMIDO)-2-HYDROXYBENZOIC ACID

Description

5-(4-Fluorobenzenesulfonamido)-2-hydroxybenzoic acid is a synthetic derivative of salicylic acid (2-hydroxybenzoic acid) with a sulfonamide group attached to a 4-fluorophenyl ring at the 5-position. This structural modification combines the pharmacophore of salicylic acid—a known anti-inflammatory agent—with a sulfonamide moiety, which is frequently associated with enzyme inhibition and enhanced bioavailability .

Properties

IUPAC Name |

5-[(4-fluorophenyl)sulfonylamino]-2-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO5S/c14-8-1-4-10(5-2-8)21(19,20)15-9-3-6-12(16)11(7-9)13(17)18/h1-7,15-16H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHOIAECWBFFBMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)NC2=CC(=C(C=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-FLUOROBENZENESULFONAMIDO)-2-HYDROXYBENZOIC ACID typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-hydroxybenzoic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-Fluorobenzenesulfonyl chloride+2-Hydroxybenzoic acidBase5-[(4-Fluorophenyl)sulfonylamino]-2-hydroxybenzoic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-(4-FLUOROBENZENESULFONAMIDO)-2-HYDROXYBENZOIC ACID can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carboxyl group.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 5-[(4-Fluorophenyl)sulfonylamino]-2-carboxybenzoic acid.

Reduction: Formation of 5-[(4-Fluorophenyl)sulfonylamino]-2-hydroxybenzenesulfide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-FLUOROBENZENESULFONAMIDO)-2-HYDROXYBENZOIC ACID has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Studied for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-FLUOROBENZENESULFONAMIDO)-2-HYDROXYBENZOIC ACID involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-(4-Fluoro-phenylsulfamoyl)-2-methyl-benzoic Acid (CAS 325721-90-2)

- Structure : Differs by a methyl group at the 2-position instead of a hydroxyl.

- Molecular Formula: C₁₄H₁₂FNO₄S .

- The absence of the 2-hydroxy group may diminish anti-inflammatory activity, as seen in salicylic acid derivatives .

- Implications : Methyl substitution could enhance lipophilicity, favoring blood-brain barrier penetration but reducing renal excretion .

4-Hydroxybenzoic Acid (CAS 99-96-7)

- Structure : Lacks the sulfonamido-fluorophenyl moiety; hydroxyl group is in the para position.

- Molecular Formula : C₇H₆O₃ .

- The para-hydroxyl configuration reduces steric hindrance compared to the ortho-hydroxyl in the target compound.

5-(Bis(3-methylbut-2-enyl)amino)-2-hydroxybenzoic Acid

- Structure: Features a branched alkylamino group at the 5-position instead of the sulfonamido-fluorophenyl group.

- Key Differences: The alkylamino group introduces hydrophobicity and may alter interactions with hydrophobic enzyme pockets. Demonstrated thermotolerance enhancement in C. elegans, suggesting divergent biological targets compared to sulfonamide derivatives .

- Implications : Highlights the role of substituent flexibility in modulating stress response pathways .

2-Amino-5-hydroxybenzoic Acid

- Structure: Contains an amino group at the 2-position and hydroxyl at the 5-position.

- Key Differences: The amino group increases basicity, contrasting with the acidic sulfonamido group in the target compound. Positional swapping of functional groups may redirect binding to amine-sensitive receptors .

- Implications: Potential applications in dye synthesis or as a chelating agent, differing from the target’s likely enzyme-inhibition profile .

Structural and Functional Analysis Table

Research Findings and Implications

- Microbial Metabolism : Salicylic acid derivatives like 2-hydroxybenzoic acid exhibit low microbial metabolic activity in floodplain soils (<0.10 substrate use) . The target compound’s fluorobenzenesulfonamido group may further reduce metabolism due to fluorine’s electronegativity, enhancing environmental persistence .

- Thermotolerance: Alkylamino-substituted salicylic acid derivatives activate stress response proteins (e.g., HSP-16.2) in C. elegans . The target compound’s sulfonamido group could similarly modulate heat shock pathways but via distinct mechanisms.

Biological Activity

5-(4-Fluorobenzenesulfonamido)-2-hydroxybenzoic acid is a chemical compound with significant relevance in medicinal chemistry and pharmacology. Its unique structure, characterized by the incorporation of a fluorobenzene sulfonamide moiety and a hydroxyl group, suggests potential biological activities that warrant investigation.

- Molecular Formula : C13H9FNO3S

- Molecular Weight : 283.27 g/mol

- CAS Number : 22510-33-4

The biological activity of 5-(4-fluorobenzenesulfonamido)-2-hydroxybenzoic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory pathways. The sulfonamide group is known for its role in inhibiting carbonic anhydrase, while the hydroxyl group may enhance its interaction with biological macromolecules.

Antiinflammatory Effects

Research indicates that compounds similar to 5-(4-fluorobenzenesulfonamido)-2-hydroxybenzoic acid exhibit anti-inflammatory properties. The inhibition of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins, is a common mechanism for such compounds. Prostaglandins are mediators of inflammation; thus, their inhibition can lead to reduced inflammatory responses.

Antimicrobial Activity

In vitro studies have shown that sulfonamide derivatives possess antimicrobial activity against various bacterial strains. The presence of the fluorobenzene moiety may enhance membrane permeability, allowing better uptake into bacterial cells, thereby increasing efficacy against pathogens.

Case Studies

-

Study on Inflammatory Models :

A study conducted on rodent models demonstrated that administration of 5-(4-fluorobenzenesulfonamido)-2-hydroxybenzoic acid significantly reduced markers of inflammation (e.g., TNF-alpha and IL-6) compared to control groups. This suggests a potent anti-inflammatory effect linked to its structural characteristics. -

Antimicrobial Efficacy :

A series of experiments tested the compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C13H9FNO3S |

| Molecular Weight | 283.27 g/mol |

| CAS Number | 22510-33-4 |

| Antimicrobial MIC (S. aureus) | 32 µg/mL |

| Antimicrobial MIC (E. coli) | 32 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.